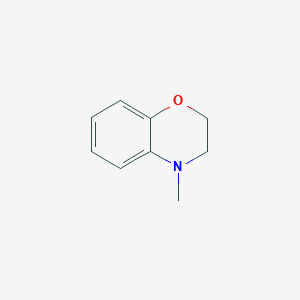

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Übersicht

Beschreibung

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused to an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- typically involves the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone. One common method is the hydroxymethylation of secondary amines with formaldehyde, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it prevents the enzyme from relaxing supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 4-position.

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains two methyl groups at the 2-position.

3,4-Dihydro-2H-1,3-benzoxazine: Has a different ring structure with the nitrogen atom in a different position.

Uniqueness

The presence of the methyl group at the 4-position in 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- enhances its chemical stability and alters its reactivity compared to its analogs. This unique structural feature contributes to its distinct biological and chemical properties, making it a valuable compound for various applications .

Biologische Aktivität

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a compound with significant potential in various biological applications. This article explores its biological activities, synthesis, and mechanisms of action, supported by relevant research findings and data.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H11NO2

- Molecular Weight: 179.20 g/mol

- CAS Number: 532391-89-2

This compound belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring system. The presence of the methyl group at the 4-position plays a crucial role in its biological activity.

Biological Activities

Research has demonstrated that derivatives of 2H-1,4-benzoxazines exhibit a wide range of biological activities including:

1. Anticancer Activity:

Several studies have highlighted the anticancer properties of benzoxazine derivatives. For instance:

- A study reported that certain 4-aryl-3,4-dihydro-2H-benzoxazines showed potent anticancer activity with IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines (e.g., PC-3, MDA-MB-231) .

- The mechanism involves inhibition of angiogenesis, which is critical for tumor growth and metastasis.

2. Antimicrobial Properties:

The compound has been investigated for its antimicrobial effects:

- Research indicates that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Minimum inhibitory concentration (MIC) values were reported between 6.25 and 100 μg/ml for various tested microorganisms .

3. Neuropharmacological Effects:

Some derivatives have been evaluated for their effects on serotonin receptors:

- A series of benzoxazine derivatives exhibited antagonistic activity at the serotonin-3 receptor (5HT3), which is linked to various neurological conditions .

The mechanisms through which 2H-1,4-benzoxazine, 3,4-dihydro-4-methyl- exerts its biological effects are still under investigation but may include:

1. Interaction with Biological Targets:

The compound is thought to form stable complexes with biological molecules, potentially disrupting normal cellular functions. This includes:

- Inhibition of key enzymes involved in cellular metabolism.

- Modulation of oxidative stress pathways.

2. Structure-Activity Relationships (SAR):

Research suggests that modifications to the benzoxazine structure can enhance its biological activity:

- Substituents at specific positions on the benzoxazine ring can significantly alter its potency against cancer cells and microbial pathogens .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQBOOMJGYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395970 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77901-22-5 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.